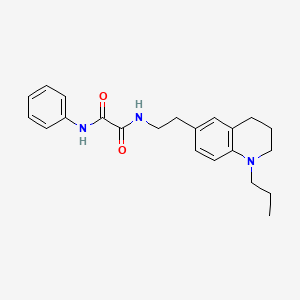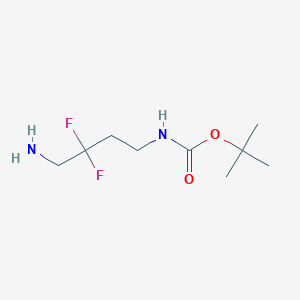
Butan;Zinn(IV);Trifluormethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane;tin(4+);trifluoromethanesulfonate is a chemical compound that combines butane, tin in its +4 oxidation state, and trifluoromethanesulfonate. This compound is part of the organotin family, which is known for its diverse applications in various fields, including organic synthesis and industrial processes. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which imparts unique chemical properties to the compound.
Wissenschaftliche Forschungsanwendungen
Butane;tin(4+);trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including aldol reactions, Michael additions, and Friedel-Crafts reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.
Wirkmechanismus
Mode of Action
The mode of action of “Butane;Tin(4+);Trifluoromethanesulfonate” is not well-understood due to its complex nature. It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes. For instance, the trifluoromethanesulfonate moiety is a strong electrophile and is useful for introducing the triflyl group .
Biochemical Pathways
The compound “Butane;Tin(4+);Trifluoromethanesulfonate” may affect multiple biochemical pathways due to its complex structure. For instance, trifluoromethanesulfonic acid, a component of the compound, is mainly used in research as a catalyst for esterification . Another component, dibutylboron trifluoromethanesulfonate, is used in asymmetric synthesis, for example in the formation of boron enolates in the aldol reaction .
Action Environment
The action, efficacy, and stability of “Butane;Tin(4+);Trifluoromethanesulfonate” can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or ions in the environment. For instance, trifluoromethanesulfonic anhydride, a related compound, is known to be a strong electrophile and readily hydrolyzes to the strong acid triflic acid .
Vorbereitungsmethoden
The synthesis of butane;tin(4+);trifluoromethanesulfonate typically involves the reaction of tin(IV) chloride with trifluoromethanesulfonic acid in the presence of butane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity butane;tin(4+);trifluoromethanesulfonate.
Analyse Chemischer Reaktionen
Butane;tin(4+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Butane;tin(4+);trifluoromethanesulfonate can be compared with other organotin compounds, such as:
Tin(II) trifluoromethanesulfonate: A similar compound with tin in the +2 oxidation state, used in stereoselective aldol and Michael reactions.
Trifluoromethanesulfonic anhydride: A related compound used as a strong electrophile in organic synthesis.
Triflamides and triflimides: Compounds with similar trifluoromethanesulfonate groups, used in various organic reactions and as catalysts.
The uniqueness of butane;tin(4+);trifluoromethanesulfonate lies in its combination of butane, tin(4+), and trifluoromethanesulfonate, which imparts distinct chemical properties and reactivity compared to other organotin compounds.
Eigenschaften
IUPAC Name |
butane;tin(4+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q2*-1;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBPMDCPPYFBB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F6O6S2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)

![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)



![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)

![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)

